molecular formula C8H17NO2 B13172905 2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol

2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol

Cat. No.: B13172905
M. Wt: 159.23 g/mol
InChI Key: XOANGTGFKSPXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a methoxypropanol moiety. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol involves several steps, typically starting with the preparation of the cyclopropyl group. One common method is the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation . The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of catalytic hydrogenation and protection-deprotection strategies, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of cyclopropyl-containing compounds on biological systems.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The cyclopropyl group may confer stability or reactivity, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and stability, making it valuable for various research applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]-1-methoxypropan-2-ol

InChI

InChI=1S/C8H17NO2/c1-7(10,6-11-2)8(5-9)3-4-8/h10H,3-6,9H2,1-2H3

InChI Key

XOANGTGFKSPXNV-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(C1(CC1)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.